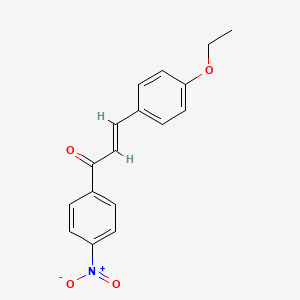

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-ethoxyphenyl group at the β-position and a 4-nitrophenyl group at the α-position. The ethoxy substituent (–OCH₂CH₃) is electron-donating, while the nitro group (–NO₂) is strongly electron-withdrawing, creating a polarized electronic structure that influences reactivity and biological interactions .

Additionally, its derivative, N-(4-[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE), showed strong interactions with the SARS-CoV-2 spike protein, suggesting antiviral applications .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-2-22-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(9-7-14)18(20)21/h3-12H,2H2,1H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBEEGVLMLVEN-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield amino derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, allowing for the development of more complex molecules. Its reactivity facilitates various chemical transformations, including reductions, oxidations, and electrophilic substitutions .

Biological Activities

Numerous studies have investigated the biological properties of (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one:

- Anti-inflammatory Effects : Research has shown that this compound can suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 through the downregulation of the NF-κB signaling pathway .

- Antimicrobial Properties : Initial studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infection control .

- Anticancer Potential : The compound has been evaluated for its anticancer properties, with findings indicating that it may induce apoptosis in cancer cell lines, although further studies are necessary to elucidate its mechanisms of action .

Pharmaceutical Applications

Due to its biological activities, this compound is being explored for therapeutic applications. Its ability to interact with specific biological targets positions it as a potential candidate for drug development aimed at treating inflammatory diseases and certain cancers .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Dyes and Pigments : The unique chemical structure allows for its use in developing dyes and pigments, contributing to various industries including textiles and coatings .

- Chemical Intermediates : It serves as a precursor for synthesizing other industrial chemicals due to its reactive functional groups .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. For example, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group and the ethoxy group on the aromatic rings may play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones are versatile scaffolds for drug discovery. Below, (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is compared to analogues with variations in substituents, focusing on structural, electronic, and biological differences.

Substituent Effects on Electronic and Supramolecular Properties

- Ethoxy vs. Methoxy : Replacing methoxy (–OCH₃) with ethoxy (–OCH₂CH₃) increases steric bulk and electron-donating capacity. Crystallographic studies of analogous chalcones show that ethoxy groups induce distinct supramolecular arrangements via C–H···O interactions, enhancing crystal packing stability compared to methoxy derivatives .

- Nitro Group Influence: The 4-nitrophenyl group’s electron-withdrawing nature polarizes the enone system, increasing electrophilicity at the β-carbon. This enhances reactivity in Michael addition reactions and interactions with biological nucleophiles (e.g., cysteine residues in NF-κB) .

Research Findings and Mechanistic Insights

- Antiviral Potential: PAAPE’s ethoxy group facilitates strong hydrogen bonding with the SARS-CoV-2 spike protein’s ACE2-binding domain, while methoxy (PAAPM) and dimethylamino (PAAPA) analogues show weaker interactions .

- Supramolecular Arrangements : Ethoxy chalcones form more stable crystalline lattices than methoxy derivatives, as demonstrated by Hirshfeld surface analysis and DFT calculations . This property may influence bioavailability and formulation stability.

- Structure-Activity Relationship (SAR) : The nitro group’s position is critical; para-substitution (vs. meta) optimizes electronic effects for NF-κB binding, while ortho-substitution (e.g., 2-hydroxyphenyl) shifts activity toward antibacterial targets .

Biological Activity

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as ETH, is a synthetic chalcone that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Chalcones

Chalcones are a class of compounds characterized by a structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound ETH features an ethoxy group on one phenyl ring and a nitro group on the other, which enhances its reactivity and biological activity.

ETH exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Activity : ETH has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. It also reduces mRNA production of inflammatory markers like IL-1β and iNOS, and significantly attenuates cyclooxygenase-2 (COX-2) expression. The compound achieves this by inhibiting the phosphorylation of I-κBα and preventing NF-κB nuclear translocation, thereby blocking NF-κB-dependent transcriptional activity .

- Anticancer Properties : Research indicates that ETH can inhibit the growth and proliferation of various cancer cell lines. It induces apoptosis in cancer cells and suppresses tumor angiogenesis. For example, studies have demonstrated that chalcones can disrupt tubulin polymerization, which is critical for cancer cell division .

Case Studies

- Anti-inflammatory Effects : A study investigated the effects of ETH on LPS-stimulated macrophages. Results showed that ETH significantly suppressed the release of TNF-α and IL-6 in a dose-dependent manner. Additionally, it inhibited the expression of COX-2 and other inflammatory mediators .

- Anticancer Activity : In vitro studies have demonstrated that ETH exhibits potent antiproliferative effects against breast cancer cell lines. The compound was found to have an IC50 value comparable to established anticancer drugs, indicating its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What is the optimal synthetic route for (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting equimolar amounts of 4-ethoxyacetophenone and 4-nitrobenzaldehyde in ethanol with catalytic KOH (20% w/v) under stirring for 4–6 hours at room temperature . The product is isolated by filtration, washed with water, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for X-ray diffraction (XRD) studies . Key parameters include solvent choice (ethanol for solubility and slow crystallization) and base concentration (excess KOH drives enolate formation).

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

Methodological Answer: The E-configuration is verified using:

- 1H NMR : The coupling constant (J) between the vinyl protons (Hα and Hβ) typically ranges from 12–16 Hz for trans (E) isomers, compared to 8–12 Hz for cis (Z) isomers .

- XRD : Single-crystal analysis unambiguously determines spatial arrangement, confirming the antiperiplanar geometry of the ethoxyphenyl and nitrophenyl groups .

- IR Spectroscopy : Conjugation between the carbonyl and vinyl groups shifts ν(C=O) to ~1650 cm⁻¹, consistent with an α,β-unsaturated ketone .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- 1H/13C NMR : Assigns proton environments (e.g., vinyl protons, aromatic substituents) and carbon types (e.g., carbonyl at ~190 ppm) .

- UV-Vis Spectroscopy : Measures λmax (~350–400 nm) due to π→π* transitions in the conjugated enone system .

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do experimental and DFT-calculated λmax values compare for this compound?

Methodological Answer: Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level predicts λmax values. For example, in ethanol solvent, computed λmax (~365 nm) aligns with experimental UV data (~370 nm), with deviations <5% . Solvent effects are modeled using the polarizable continuum model (PCM). Discrepancies arise from approximations in excited-state calculations or solvent polarity effects not fully captured by DFT .

Q. What crystallographic parameters govern the nonlinear optical (NLO) properties of this compound?

Methodological Answer: Non-centrosymmetric crystal packing (e.g., space group Pna2₁) is critical for NLO activity. Parameters include:

- Dipole Moment Alignment : Ethoxy and nitro groups create charge asymmetry, enhancing hyperpolarizability (β) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) that stabilize the crystal lattice and influence NLO response .

- Kurtz-Perry Powder Test : Measures second-harmonic generation (SHG) efficiency, often 0.5–1.5× urea reference .

Q. How can structural contradictions between XRD and DFT-optimized geometries be resolved?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C=O or C–C vinyl) arise from:

- Crystal Packing Forces : XRD reflects solid-state distortions, while DFT models isolated molecules. Compare root-mean-square deviations (RMSD) between experimental and gas-phase optimized structures .

- Thermal Motion : Anisotropic displacement parameters (ADPs) in XRD account for atomic vibrations, which DFT may underestimate .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to better match experimental conformations .

Q. What strategies improve the antimicrobial activity of chalcone derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethoxy with halogen groups) to enhance lipophilicity and membrane penetration .

- Bioisosteric Replacement : Substitute the nitro group with a sulfonamide to reduce toxicity while retaining electron-withdrawing effects .

- Microbiological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) and time-kill kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.